molecular formula C13H10FN3O2S2 B5394108 N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B5394108
M. Wt: 323.4 g/mol
InChI Key: URMRIKAXYFIMGS-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur monochloride or thionyl chloride.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiadiazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

    Sulfonamide Formation: Sulfonyl chlorides, triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The presence of the fluorine atom and the sulfonamide group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylphenyl)-2-methyloxolan-3-amine
  • 1-(3-bromo-4-fluoro-2-methylphenyl)-3-(5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-yl) thiourea

Uniqueness

N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the combination of the benzothiadiazole core, the fluorine atom, and the sulfonamide group. This combination imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S2/c1-8-7-9(14)5-6-10(8)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMRIKAXYFIMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327159
Record name N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899227-99-7
Record name N-(4-fluoro-2-methylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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